molecular formula C16H16N4O B2696285 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1797559-01-3

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No. B2696285
M. Wt: 280.331
InChI Key: IXOXAOQSNDWDKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C16H16N4O and its molecular weight is 280.331. The purity is usually 95%.
BenchChem offers high-quality (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenyl-2H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenyl-2H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenyl-2H-1,2,3-triazol-4-yl)methanone involves the preparation of the starting materials followed by a series of reactions to form the final product. The key steps in the synthesis pathway include the preparation of the azabicyclo[3.2.1]oct-2-ene intermediate, the synthesis of the 2-phenyl-2H-1,2,3-triazole intermediate, and the coupling of the two intermediates to form the final product.

Starting Materials
2-phenyl-2H-1,2,3-triazole, 8-bromo-1,2,3,4,5,6-hexahydroazocine, Sodium hydride, Methanol, Chloroform, Acetic acid, Sodium azide, Copper(I) iodide, Sodium ascorbate, Triethylamine, Methanesulfonyl chloride, Sodium bicarbonate, Ethyl acetate, Sodium hydroxide, Methanol

Reaction
Step 1: Preparation of 8-bromo-1,2,3,4,5,6-hexahydroazocine by reacting 1,5-cyclooctadiene with sodium azide and copper(I) iodide in methanol., Step 2: Preparation of the azabicyclo[3.2.1]oct-2-ene intermediate by reacting 8-bromo-1,2,3,4,5,6-hexahydroazocine with sodium hydride in methanol., Step 3: Synthesis of the 2-phenyl-2H-1,2,3-triazole intermediate by reacting 2-phenylhydrazine with methanesulfonyl chloride in chloroform, followed by reaction with sodium azide and copper(I) iodide in acetic acid., Step 4: Coupling of the azabicyclo[3.2.1]oct-2-ene intermediate with the 2-phenyl-2H-1,2,3-triazole intermediate by reacting them with sodium ascorbate and copper(I) iodide in a mixture of triethylamine and methanol., Step 5: Purification of the final product by extraction with ethyl acetate, followed by treatment with sodium bicarbonate and sodium hydroxide, and finally recrystallization from methanol.

properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c21-16(19-12-7-4-8-13(19)10-9-12)15-11-17-20(18-15)14-5-2-1-3-6-14/h1-7,11-13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOXAOQSNDWDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

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